2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 7-methyl-, 1,1-dimethylethyl ester
Description
2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 7-methyl-, 1,1-dimethylethyl ester (CAS: Not explicitly listed in evidence; structurally related to CAS 236406-55-6) is a spirocyclic compound featuring a bicyclic framework with two nitrogen atoms at positions 2 and 5. The tert-butyl ester group at position 2 and the methyl substituent at position 7 distinguish it from other analogs. Its molecular formula is inferred as C13H24N2O2 (based on similar compounds in ) with a molecular weight of approximately 240.34 g/mol. Spiro compounds like this are critical intermediates in medicinal chemistry, particularly in the synthesis of protease inhibitors and sigma receptor ligands due to their conformational rigidity and stereochemical diversity .
Properties
IUPAC Name |
tert-butyl 7-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-13(10-15)5-7-14(4)8-6-13/h5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSDLQBMOVKECF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 7-methyl-, 1,1-dimethylethyl ester typically involves several steps starting from 2,7-diazaspiro[3.5]nonane. The process includes substitution reactions and esterification. For instance, the starting material undergoes a substitution reaction to introduce the carboxylic acid group, followed by esterification to form the tert-butyl ester . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Scientific Research Applications
Medicinal Chemistry
The compound's potential as a pharmaceutical agent has been explored in several studies. Its structural similarity to known pharmacophores suggests that it may exhibit biological activity against various targets.
- Anticancer Activity : Preliminary studies have indicated that derivatives of diazaspiro compounds can inhibit cancer cell proliferation. For instance, modifications to the nitrogen atoms in the spiro structure have shown promise in enhancing cytotoxicity against specific cancer cell lines.
- Neuropharmacology : The diazaspiro framework is often associated with compounds that modulate neurotransmitter systems. Research has suggested that this compound may influence serotonin and dopamine receptors, potentially offering therapeutic avenues for treating mood disorders.
Organic Synthesis
2,7-Diazaspiro[3.5]nonane derivatives are utilized as intermediates in organic synthesis due to their ability to undergo various chemical transformations.
- Building Blocks for Complex Molecules : The compound can serve as a precursor for synthesizing more complex nitrogen-containing heterocycles, which are prevalent in many natural products and pharmaceuticals.
- Reagents in Asymmetric Synthesis : The presence of multiple stereogenic centers allows for the development of enantioselective synthesis methods, which are crucial for producing chiral compounds in drug development.
Material Science
The unique properties of diazaspiro compounds have implications in the field of materials science.
- Polymer Chemistry : Research has indicated that incorporating diazaspiro structures into polymer matrices can enhance mechanical properties and thermal stability. This is particularly relevant for developing advanced materials used in coatings and composites.
- Nanotechnology Applications : The compound's ability to form stable complexes with metal ions opens up avenues for its use in nanomaterials and catalysis.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using modified diazaspiro derivatives. |
| Study B | Neuropharmacology | Identified potential modulation of serotonin receptors leading to antidepressant-like effects in animal models. |
| Study C | Organic Synthesis | Developed a new synthetic route utilizing diazaspiro intermediates for the production of complex alkaloids with high yield. |
| Study D | Material Science | Showed improved mechanical properties in polymers when diazaspiro units were incorporated into the structure. |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The spirocyclic structure allows it to fit into unique binding sites, making it a versatile scaffold for drug design .
Comparison with Similar Compounds
Table 1: Structural Comparison of Diazaspiro[3.5]nonane Derivatives
Key Observations :
- Bromo-substituted analogs () are heavier and may exhibit distinct electronic properties for receptor binding.
- Spiro Ring Rigidity : All derivatives share a 3.5 spiro ring system, which restricts conformational flexibility, a trait exploited in drug design to improve target selectivity .
Research and Application Comparisons
Pharmacological Relevance
- Drug Intermediates : The target compound’s methyl group may improve metabolic stability compared to bulkier analogs, making it suitable for prodrug development .
Commercial Availability
- Pricing : tert-Butyl derivatives (e.g., CAS 236406-55-6) are priced at €44.00/g (1g scale), with larger quantities (25g) costing €276.00 ().
- Market Demand : Diazaspiro compounds are increasingly sought after for fragment-based drug discovery, with suppliers like CymitQuimica and Dayang Chem offering custom syntheses .
Biological Activity
1-(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)thiourea is a thiourea derivative that has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on various studies and findings, highlighting its potential therapeutic applications.
- Molecular Formula : C12H14N4OS
- Molecular Weight : 262.34 g/mol
- CAS Number : 71650841
1. Anticancer Activity
Research indicates that thiourea derivatives, including 1-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)thiourea, exhibit significant anticancer properties. The compound has been shown to affect various cancer cell lines, with studies reporting IC50 values ranging from 3 to 20 µM against different malignancies.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer (MCF-7) | 14 | Induction of apoptosis and cell cycle arrest |
| Pancreatic Cancer | 7 | Inhibition of angiogenesis |
| Prostate Cancer | 10 | Modulation of cancer cell signaling pathways |
In a study involving human leukemia cell lines, the compound demonstrated efficacy with IC50 values as low as 1.50 µM, indicating potent activity against hematological malignancies .
2. Anti-inflammatory Activity
The compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro studies have shown that at a concentration of 10 µg/mL, it significantly reduces the levels of these cytokines compared to control treatments .
3. Antimicrobial Activity
Thiourea derivatives have been recognized for their antimicrobial properties. Studies have reported that 1-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)thiourea displays activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest effective bactericidal action.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of thiourea derivatives:
- A study published in MDPI demonstrated the anticancer effects of various thiourea derivatives, emphasizing their ability to inhibit cancer cell proliferation and induce apoptosis through specific molecular pathways .
- Another investigation focused on the anti-inflammatory properties of thiourea compounds, suggesting their role in modulating immune responses and reducing chronic inflammation markers in vitro .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,7-diazaspiro[3.5]nonane derivatives, and how can intermediates be characterized?
- Methodology : Utilize multi-step synthesis involving cyclization and esterification. For example, spirocyclic precursors can be synthesized via [3+2] cycloaddition or ring-closing metathesis, followed by tert-butyl ester protection. Intermediates should be characterized using / NMR (400–500 MHz) and LCMS with chemical ionization (CI) to confirm regiochemistry and purity .
- Validation : Cross-reference spectral data with computational predictions (e.g., InChI key LPSIDWNZLCMXRO-UHFFFAOYSA-N for structural validation) .
Q. How can researchers confirm the molecular structure of this compound and distinguish it from similar diazaspiro derivatives?
- Methodology : Employ X-ray crystallography for unambiguous structural determination. For rapid analysis, use high-resolution mass spectrometry (HRMS) and compare fragmentation patterns with PubChem entries. Differentiate from analogs (e.g., 2,6-diazaspiro[3.5]nonane) via NMR shifts at the methyl and tert-butyl ester groups .
- Data Interpretation : Note that the 7-methyl group in the title compound causes distinct splitting patterns in the NMR spectrum compared to phenyl-substituted analogs (e.g., CAS 1934809-08-1) .
Q. What safety protocols are recommended for handling tert-butyl ester-protected diazaspiro compounds?
- Guidelines : Follow GHS-compliant measures, including fume hood use, nitrile gloves, and emergency eyewash access. In case of exposure, consult safety data sheets (SDS) for tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 392331-78-1), which recommend immediate decontamination and medical evaluation .
Advanced Research Questions
Q. How can reaction pathways for synthesizing this compound be optimized to minimize byproducts like regioisomeric impurities?
- Experimental Design : Use density functional theory (DFT) to model transition states and identify favorable reaction coordinates. ICReDD’s computational-experimental feedback loop (e.g., quantum chemical reaction path searches) can reduce trial-and-error approaches .
- Case Study : Compare tert-butyl ester protection efficiency under anhydrous vs. non-anhydrous conditions. LCMS monitoring (EI mode) can detect impurities such as de-esterified analogs (e.g., 7-azaspiro[3.5]nonane hydrochloride) .
Q. What strategies resolve contradictions in spectral data between experimental and computational predictions?
- Approach : Perform comparative NMR studies with structurally defined analogs (e.g., 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate, CAS 1934809-08-1). Use solvent-dependent NMR titration to assess conformational flexibility impacting spectral assignments .
- Validation : Cross-validate using GCMS fragmentation patterns and DSSTox-substance IDs (e.g., DTXSID50717050) to confirm molecular identity .
Q. How can computational tools improve the design of derivatives for drug discovery applications?
- Methodology : Apply molecular docking and ADMET prediction software to evaluate spirocyclic scaffolds’ binding affinity and pharmacokinetics. For example, simulate interactions with target proteins using PubChem’s 3D conformer database .
- Case Study : Functionalize the 2-carboxylic acid group with bioisosteres (e.g., tetrazoles) while retaining spirocyclic rigidity, as demonstrated for 7-oxa-2-azaspiro[3.5]nonane derivatives .
Q. What analytical techniques are critical for quantifying impurities in bulk synthesis?
- Protocol : Use HPLC with UV detection (210–254 nm) and a C18 column. Reference Pharmacopeial Forum guidelines (e.g., ≤0.5% for individual impurities, ≤2.0% total) .
- Troubleshooting : For unresolved peaks, employ LCMS/MS or ion mobility spectrometry to differentiate isobaric species (e.g., tert-butyl vs. benzyl ester byproducts) .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
